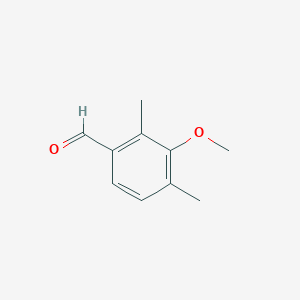

3-Methoxy-2,4-dimethylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-9(6-11)8(2)10(7)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXUPEDTHIKZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-2,4-dimethylbenzaldehyde (CAS 1785094-53-2)

[1][2][3][4][5][6][7][8][9]

Part 1: Introduction & Chemical Identity

3-Methoxy-2,4-dimethylbenzaldehyde is a specialized aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Distinguished by its "crowded" substitution pattern, this compound features a methoxy group at the 3-position flanked by methyl groups at the 2- and 4-positions.[1] This specific arrangement creates a unique steric and electronic environment, making it a valuable scaffold for probing hydrophobic pockets in drug targets, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Chemical Identity Table[1]

| Property | Detail |

| CAS Number | 1785094-53-2 |

| IUPAC Name | 3-Methoxy-2,4-dimethylbenzaldehyde |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | COc1c(C)ccc(C=O)c1C |

| MDL Number | MFCD24676732 |

| Appearance | Off-white to pale yellow solid or viscous liquid (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Part 2: Physicochemical Properties & Mechanistic Insights

Steric & Electronic Profile

The 3-methoxy-2,4-dimethyl motif imparts distinct properties compared to simpler analogs like vanillin or anisaldehyde:

-

Conformational Restriction: The methoxy group at C3 is sterically hindered by the adjacent methyl groups at C2 and C4. This forces the methoxy group out of coplanarity with the benzene ring, potentially locking the molecule into a specific conformation beneficial for binding selectivity in biological targets.

-

Electronic Activation: The aromatic ring is highly electron-rich due to the synergistic donating effects of the methoxy (+M effect) and two methyl groups (+I effect). However, the aldehyde group at C1 acts as an electron-withdrawing group, creating a "push-pull" electronic system that is highly reactive toward nucleophilic addition at the carbonyl carbon but relatively resistant to further electrophilic aromatic substitution due to steric crowding.[1]

Predicted Physical Constants

Part 3: Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 3-Methoxy-2,4-dimethylbenzaldehyde is non-trivial due to the challenge of regioselective formylation on a pre-existing 1,2,3,4-substituted arene.[1] The most robust laboratory route involves the O-methylation of the corresponding phenol, which is accessible via formylation of 2,4-xylenol derivatives.[1]

Primary Synthetic Route: O-Methylation Protocol

This protocol describes the conversion of 3-hydroxy-2,4-dimethylbenzaldehyde to the target compound.[1] This approach avoids the poor regioselectivity often seen in direct Vilsmeier-Haack formylation of 2,4-dimethylanisole.[1]

Reagents:

-

Precursor: 3-Hydroxy-2,4-dimethylbenzaldehyde (1.0 eq)[1]

-

Methylating Agent: Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 3-hydroxy-2,4-dimethylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenolate.

-

Alkylation: Cool the mixture to 0°C. Add Iodomethane (12 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

-

If Solid: Filter, wash with water, and dry under vacuum.

-

If Oil: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Synthetic Pathway Diagram (Graphviz)[1]

Caption: Step-wise synthesis from commercially available phenols to the target aldehyde via regioselective formylation and methylation.[1]

Part 4: Reactivity & Applications in Drug Discovery

Key Reactivity Patterns

The aldehyde functionality at C1 is the primary handle for derivatization.

-

Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄) yields benzylamines , a common motif in GPCR antagonists.

-

Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds yields styryl derivatives , often tested for antiproliferative activity.

-

Oxidation: Conversion to 3-methoxy-2,4-dimethylbenzoic acid , a potential bioisostere for salicylic acid derivatives.[1]

Application Workflow Diagram

Caption: Divergent synthesis pathways utilizing the aldehyde handle to generate diverse pharmacological libraries.

Part 5: Safety & Handling (GHS)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on the properties of similar benzaldehydes.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent air oxidation to the benzoic acid.

-

Part 6: References

-

Sigma-Aldrich. 3-Methoxy-2,4-dimethylbenzaldehyde Product Detail (CAS 1785094-53-2).[1][5][6][7] Available at: [1]

-

BLD Pharm. 3-Methoxy-2,4-dimethylbenzaldehyde (BD01613342).[1][8][5][9] Available at:

-

PubChem. Compound Summary for Benzaldehyde Derivatives. (General Reference for Class Properties). Available at:

-

BenchChem. Structure-Activity Relationship Studies of Polymethoxylated Benzaldehydes. (Contextual Reference). Available at:

Sources

- 1. chembk.com [chembk.com]

- 2. riccachemical.com [riccachemical.com]

- 3. fishersci.com [fishersci.com]

- 4. nivina-bmc.com [nivina-bmc.com]

- 5. 24973-22-6|3-Methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 3-甲氧基-2,4-二甲基苯甲醛 CAS#: 1785094-53-2 [m.chemicalbook.com]

- 7. 1785094-53-2 | 3-Methoxy-2,4-dimethylbenzaldehyde | Boroncore [boroncore.com]

- 8. 51926-65-9|3-Methoxy-2,4,6-trimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 9. 93-02-7|2,5-Dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

chemical structure of 3-Methoxy-2,4-dimethylbenzaldehyde

This is a comprehensive technical guide designed for researchers and drug development professionals.[1][2]

CAS Registry Number: 1785094-53-2 Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1][3][4]

Executive Summary & Structural Logic

3-Methoxy-2,4-dimethylbenzaldehyde is a highly specialized aromatic building block characterized by a "sandwiched" ether motif.[1][3] Unlike its more common isomers (e.g., 2,4-dimethoxybenzaldehyde), this compound features a methoxy group at the C3 position flanked by methyl groups at C2 and C4.[3]

Technical Significance: The steric congestion around the C3-methoxy group creates a unique electronic and conformational environment.[1][3] The flanking methyl groups restrict the rotation of the methoxy moiety, potentially locking it into a conformation perpendicular to the aromatic plane. In medicinal chemistry, this "steric lock" is exploited to design rigidified ligands that fit specific hydrophobic pockets in kinase enzymes or G-protein-coupled receptors (GPCRs), reducing entropic penalties upon binding.[2][3]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-Methoxy-2,4-dimethylbenzaldehyde |

| SMILES | COc1c(C)ccc(C=O)c1C |

| InChI Key | Unique Identifier (Derivative of Benzaldehyde) |

| Appearance | White to off-white crystalline solid or oil (low MP) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

| Key Functional Groups | Aldehyde (C-1), Methoxy ether (C-3), Methyl (C-2, C-4) |

Structural Elucidation & Spectroscopic Signature

Accurate identification of this isomer relies on distinguishing it from the 4-methoxy-2,3-dimethyl or 2-methoxy-4,6-dimethyl variants.[1][3]

Nuclear Magnetic Resonance (NMR) Analysis

The substitution pattern (1,2,3,4-substituted benzene) leaves only two aromatic protons at positions C5 and C6.[2][3]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.1 ppm (s, 1H): Aldehyde proton.[1][2] Distinctly deshielded.

-

δ ~7.5 ppm (d, J=8.0 Hz, 1H): H-6 proton (ortho to aldehyde).[1][2][3]

-

δ ~6.9 ppm (d, J=8.0 Hz, 1H): H-5 proton (meta to aldehyde).[1][2][3]

-

Diagnostic: The presence of an AB system (two doublets) confirms the vicinal hydrogen arrangement.[1]

-

-

δ ~3.75 ppm (s, 3H): Methoxy protons.[1][2] Slightly shielded compared to unhindered anisoles due to orthogonality.[1]

-

δ ~2.5 ppm (s, 3H): C2-Methyl (deshielded by ortho-carbonyl).[1][2][3]

-

Infrared Spectroscopy (FT-IR)[1][3]

Synthetic Architecture

Synthesizing 3-Methoxy-2,4-dimethylbenzaldehyde presents a regioselectivity challenge. Standard electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) on 2,4-dimethylanisole typically target the C6 position (ortho to the activating methoxy) or C4 (blocked), yielding the wrong isomer.[2][3]

Therefore, a Directed Ortho Metalation (DoM) strategy or Halogen-Lithium Exchange is the authoritative protocol for high-purity synthesis.[1][3]

Pathway A: Metal-Halogen Exchange (Recommended)

This route ensures 100% regiocontrol by utilizing a brominated precursor.[1][3]

Precursor: 1-Bromo-3-methoxy-2,4-dimethylbenzene.[1][3]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Dissolve 1-bromo-3-methoxy-2,4-dimethylbenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes.

-

Formylation: After stirring for 1 hour at -78°C, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise.

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl (30 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Pathway B: O-Methylation of the Phenolic Aldehyde

If 3-hydroxy-2,4-dimethylbenzaldehyde is available, this route is operationally simpler but requires a phase-transfer catalyst due to steric hindrance.[1][3]

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone/DMF.[2][3]

Visualization of Synthetic Logic

The following diagram illustrates the regioselectivity logic and the lithiation pathway.

Caption: Comparison of direct formylation (which yields the wrong isomer due to electronic directing effects) vs. the regiospecific lithiation route.

Applications in Drug Development

This compound serves as a "Scaffold Core" for several therapeutic classes.

-

Kinase Inhibitors: The 2,4-dimethyl substitution pattern creates a hydrophobic bulk that can occupy the "gatekeeper" region of kinase ATP-binding pockets.[1][3] The aldehyde serves as a handle for Knoevenagel condensations to form styryl-based inhibitors.[1][3]

-

Retinoid Analogs: Used in the synthesis of conformationally restricted retinoids (RAR/RXR agonists) for dermatology and oncology.[1][2]

-

Metabolic Stability: The methyl groups at positions 2 and 4 block metabolic hydroxylation at the ring positions, potentially increasing the half-life of drugs derived from this scaffold.[1][3]

Safety & Handling Protocol

As a reactive aldehyde, standard safety protocols are non-negotiable.[1][2]

-

Hazards: Skin irritant (H315), Serious eye irritation (H319).[1][2][3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-methoxy-2,4-dimethylbenzoic acid).[1][3]

-

QC Check: Before use, check the ¹H NMR for a broad singlet ~11.0 ppm (indicating carboxylic acid impurity).[1][2] If present, purify via a basic wash (NaHCO₃) or recrystallization.[1]

References

-

Sigma-Aldrich. 3-Methoxy-2,4-dimethylbenzaldehyde Product Specification.[1][2][3]

-

BLD Pharm. Chemical Properties and MSDS for 3-Methoxy-2,4-dimethylbenzaldehyde.[1][2][3][5][6]

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted benzaldehydes.[1][2][3]

-

Comins, D. L., & Brown, J. D. (1984).[1][2] Ortho-Directed Lithiation of Methoxypyridines and Anisoles.[1][3] Journal of Organic Chemistry.[1][7] (Foundational text for the lithiation protocol cited in Section 3).

Sources

- 1. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 3-Methoxy-2,4-dimethylbenzaldehyde [sigmaaldrich.com]

- 5. 24973-22-6|3-Methoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 289718-16-7|2-(3,4-Dimethylphenoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

The Pivot Point: Substituted Benzaldehydes as High-Value Intermediates in Drug Discovery

[1]

Executive Summary

In the architecture of small molecule drug discovery, substituted benzaldehydes are not merely reagents; they are pivot points . They serve as the electrophilic "hub" from which diverse chemical space can be explored—ranging from solubility-enhancing solubilizers to rigid heterocyclic scaffolds.

This guide moves beyond basic textbook synthesis. It addresses the strategic deployment of benzaldehyde building blocks, focusing on electronic tuning (Hammett parameters), metabolic blocking, and high-fidelity synthetic protocols that ensure reproducibility in SAR (Structure-Activity Relationship) campaigns.

Part 1: Strategic Utility in SAR & Electronic Tuning

The reactivity of a benzaldehyde and the physicochemical properties of the resulting drug candidate are governed by the electronic nature of the substituents on the aromatic ring. As a medicinal chemist, you must quantify this using Hammett Substituent Constants (

The Hammett Effect on Reactivity

The rate of nucleophilic attack on the carbonyl carbon is directly correlated to the electron-withdrawing or donating nature of the substituent.

-

Electron Withdrawing Groups (EWG,

): Increase electrophilicity. Accelerate reductive amination and Knoevenagel condensations but may render the resulting metabolic products (e.g., benzoic acids) more acidic. -

Electron Donating Groups (EDG,

): Decrease electrophilicity. Require harsher conditions or stronger Lewis acid catalysis for imine formation.

Table 1: Electronic & Physicochemical Impact of Common Substituents

| Substituent (Para) | Hammett | Electronic Effect | MedChem Strategic Utility |

| -NO₂ | +0.78 | Strong EWG | High reactivity; often reduced to aniline (toxicophore warning). |

| -CF₃ | +0.54 | Strong EWG | Metabolic Blocker. Increases lipophilicity; prevents metabolic oxidation at the benzylic position. |

| -Cl | +0.23 | Weak EWG | Lipophilic handle; often used to fill hydrophobic pockets in the binding site. |

| -F | +0.06 | Weak EWG | Bioisostere for H. Minimal steric impact but blocks Phase I metabolism (P450 oxidation). |

| -H | 0.00 | Neutral | Baseline reference. |

| -OMe | -0.27 | Strong EDG | Solubilizing group; deactivates aldehyde; potential H-bond acceptor. |

| -NMe₂ | -0.83 | Strong EDG | Very sluggish reactivity; often requires Ti(OiPr)₄ catalysis for imine formation. |

Senior Scientist Note: When designing a library, do not randomly select aldehydes. Select them to span the

range (e.g., -0.27 to +0.54) to generate a valid Hammett plot for your biological target.

Part 2: The "Hub" Concept – Divergent Synthesis

A single substituted benzaldehyde can be diverted into three distinct chemical spaces. This divergence allows for the rapid generation of "scaffold hops" without changing the core starting material.

Visualization: The Benzaldehyde Divergence Workflow

Figure 1: Divergent synthetic pathways from a single benzaldehyde building block allow access to amines, olefins, and heterocycles.

Part 3: Critical Synthetic Protocols (Self-Validating Systems)

Reliability in medicinal chemistry is paramount.[1] The following protocol for Reductive Amination is the industry "Gold Standard" because it avoids the toxicity of cyanoborohydride and the over-alkylation risks of standard borohydride.

Protocol A: Selective Reductive Amination (The STAB Method)

Rationale: Sodium Triacetoxyborohydride (STAB) is used because it is less basic and milder than NaBH₄. It reduces the iminium ion (formed in situ) much faster than the aldehyde itself, preventing the formation of benzyl alcohol side products [1].

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - Critical for imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Equilibrium: In a dry vial, dissolve the benzaldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Validation Check: If the amine is an HCl salt, add 1.0 equiv of TEA instead of AcOH to buffer the system.

-

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H₂/AcOH).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine mass (M-16+1) and appearance of the amine (M+2).

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: Benzimidazole Formation ( oxidative condensation)

Rationale: Benzaldehydes condense with o-phenylenediamines to form benzimidazoles, a privileged scaffold in kinase inhibitors.

-

Mix: Benzaldehyde (1.0 equiv) + o-Phenylenediamine (1.0 equiv) in DMF or DMSO.

-

Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) [2].

-

Heat: Heat to 100°C for 4 hours.

-

Workup: Pour into ice water. The precipitate is usually the pure product.

Part 4: Decision Framework for Substituent Selection

When selecting a benzaldehyde building block, you are balancing three competing parameters: Potency (Electronic fit), ADME (Solubility/Metabolism), and Synthetic Feasibility .

Visualization: The Selection Decision Tree

Figure 2: Decision logic for selecting substituents based on ADME liabilities.

Case Study: Fluorine Substitution

In the development of diverse enzyme inhibitors, replacing a hydrogen with a fluorine atom (using 4-fluorobenzaldehyde) often maintains the steric profile of the molecule (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while blocking metabolic oxidation at the para-position. This is a classic "bioisosteric" replacement [3].

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Beaulieu, P. L., et al. (2003). Benzimidazole-based inhibitors of the HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 13(18), 3005-3009. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

Methodological & Application

Application Note: 3-Methoxy-2,4-dimethylbenzaldehyde as a Strategic Intermediate in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile

3-Methoxy-2,4-dimethylbenzaldehyde is a highly specialized aromatic building block characterized by a "sandwiched" electron-donating methoxy group flanked by two methyl groups.[1] This substitution pattern (2,4-dimethyl-3-methoxy) offers unique steric and electronic properties compared to the more common 3,4-dimethoxybenzaldehyde (Veratraldehyde) or 2,3,4-trimethoxybenzaldehyde.[1]

In drug design, this scaffold serves as a lipophilic bioisostere for trimethoxyphenyl rings, often used to improve the metabolic stability of API candidates by blocking metabolically labile positions with methyl groups (the "Magic Methyl" effect) while maintaining electron density.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 3-Methoxy-2,4-dimethylbenzaldehyde |

| CAS Number | 1785094-53-2 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to off-white crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in Hexane.[1][2] |

| Key Reactivity | Sterically hindered aldehyde (C1); Electron-rich arene.[1] |

Structural Insights & Reactivity Analysis

The reactivity of 3-Methoxy-2,4-dimethylbenzaldehyde is defined by the ortho-methyl group at position 2 .[1]

-

Steric Hindrance: The C2-methyl group creates significant steric bulk around the carbonyl carbon.[1] Standard condensation reactions (e.g., Schiff base formation) may exhibit slower kinetics compared to unhindered benzaldehydes, often requiring Lewis acid catalysis or elevated temperatures.

-

Electronic Effect: The C3-methoxy group is electronically activated but sterically shielded by the C2 and C4 methyls.[1] This makes the ring highly resistant to further electrophilic aromatic substitution (EAS) at the C3 position, directing any subsequent functionalization to the C5 or C6 positions.

Application Protocols

Protocol A: Reductive Amination (Synthesis of Lipophilic Benzylamines)

Target Application: Synthesis of secondary amines for kinase inhibitors or GPCR ligands.

Rationale: Due to the steric hindrance at the C2 position, direct imine formation can be sluggish.[1] This protocol uses Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive equilibrium, followed by in situ reduction.

Materials

-

Primary Amine (1.1 equiv)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1]

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

-

Imine Formation (Activation):

-

In a flame-dried round-bottom flask under Nitrogen, dissolve 3-Methoxy-2,4-dimethylbenzaldehyde (1.0 mmol) in anhydrous THF (5 mL).

-

Add the Primary Amine (1.1 mmol).[1]

-

Critical Step: Add Ti(OiPr)₄ (1.2 mmol) dropwise.[1] The solution may turn slightly yellow/orange.[1]

-

Stir at 40–50 °C for 6–12 hours. (Note: Unhindered aldehydes react at RT; this substrate requires mild heat).[1]

-

Monitor: Check reaction progress via TLC (disappearance of aldehyde).[1]

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add NaBH₄ (1.5 mmol) portion-wise (caution: gas evolution).[1]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Work-up (Titanium Quench):

-

Purification:

-

Purify via flash column chromatography (typically Hexane/EtOAc + 1% Triethylamine).[1]

-

Protocol B: Knoevenagel Condensation (Synthesis of Cinnamic Acid Derivatives)

Target Application: Precursors for stilbenoids, UV-filters, or Michael acceptors.

Rationale: The electron-rich nature of the ring reduces the electrophilicity of the aldehyde.[1] A strong base/acid catalyst system (Piperidine/Acetic Acid) is required.[1]

Materials

Step-by-Step Methodology

-

Reaction Setup:

-

Combine the aldehyde (5 mmol) and Malonic acid (6 mmol) in Pyridine (10 mL).

-

Add Piperidine (0.5 mmol) as a catalyst.[1]

-

-

Reflux:

-

Heat the mixture to 90–100 °C for 4–8 hours. Carbon dioxide evolution indicates decarboxylation is proceeding.[1]

-

-

Isolation:

-

Cool the mixture to RT and pour into ice-cold 6M HCl (excess, to neutralize pyridine).

-

The cinnamic acid derivative should precipitate as a solid.[1]

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the strategic utility of 3-Methoxy-2,4-dimethylbenzaldehyde, highlighting its synthesis from precursors and its divergence into key pharmaceutical intermediates.

Caption: Synthetic flowchart demonstrating the derivation of 3-Methoxy-2,4-dimethylbenzaldehyde and its divergent applications in amine, acid, and alkene synthesis.

Quality Control & Troubleshooting

Isomer Differentiation (NMR)

A common issue is contamination with regioisomers (e.g., 4-methoxy-2,3-dimethylbenzaldehyde).[1]

-

¹H NMR Diagnostic:

-

Aldehyde Proton: Look for a singlet at ~10.1–10.3 ppm .[1]

-

Aromatic Protons: The 2,4-dimethyl-3-methoxy substitution leaves protons at C5 and C6.[1] These will appear as a pair of doublets (ortho-coupling, J ≈ 8 Hz) typically in the 6.8–7.5 ppm range.[1]

-

Methoxy Group: Singlet at ~3.7–3.8 ppm .[1]

-

Methyl Groups: Two distinct singlets around 2.2–2.4 ppm .[1]

-

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield in Amination | Steric hindrance at C2 prevents imine formation.[1] | Use Ti(OiPr)₄ (Protocol A) or microwave irradiation to force conversion.[1] |

| No Reaction in Knoevenagel | Aldehyde is too electron-rich.[1] | Switch solvent to Pyridine and increase temperature to 100 °C; ensure catalyst (Piperidine) is fresh.[1] |

| Impurity in NMR (Extra CHO peak) | Regioisomer contamination from synthesis. | Recrystallize from Hexane/EtOAc.[1] The 3-methoxy isomer is often less soluble than the 4-methoxy isomer.[1] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol reference for reductive amination).

-

Jones, G. "The Knoevenagel Condensation."[1] Organic Reactions, 2011, 15, 204-599. (Standard reference for condensation mechanism).

Application Notes and Protocols: Oxidation of 3-Methoxy-2,4-dimethylbenzaldehyde to 3-Methoxy-2,4-dimethylbenzoic Acid

Abstract

The conversion of aromatic aldehydes to their corresponding benzoic acid derivatives is a cornerstone transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of 3-Methoxy-2,4-dimethylbenzaldehyde to 3-Methoxy-2,4-dimethylbenzoic acid. Two robust and well-established protocols, Potassium Permanganate Oxidation and Jones Oxidation, are presented in detail. The guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction monitoring, product characterization, and troubleshooting. Safety considerations are also emphasized to ensure best laboratory practices.

Introduction

3-Methoxy-2,4-dimethylbenzoic acid and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials. The selective oxidation of the aldehyde functional group in 3-Methoxy-2,4-dimethylbenzaldehyde, while preserving the integrity of the methoxy and methyl substituents on the aromatic ring, is a critical step in accessing these target compounds. The choice of oxidizing agent and reaction conditions is paramount to achieving high yields and purity. This application note explores two powerful and widely used methods for this transformation: oxidation with potassium permanganate (KMnO₄) and the Jones oxidation.

Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent that can effectively convert aldehydes to carboxylic acids.[1][2] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and proceeds with a distinct color change as the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂).

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[3][4] It is a potent oxidizing system capable of converting primary alcohols and aldehydes to carboxylic acids.[5][6] The reaction is characterized by a color change from orange-red (Cr⁶⁺) to green (Cr³⁺), providing a visual indicator of reaction progress.[3][7]

This guide will provide detailed protocols for both methods, enabling researchers to select the most appropriate procedure based on available resources, scale, and substrate compatibility.

Experimental Section

Protocol 1: Potassium Permanganate Oxidation

This protocol details the oxidation of 3-Methoxy-2,4-dimethylbenzaldehyde using potassium permanganate. The reaction is conducted under mild, slightly alkaline conditions to promote the selective oxidation of the aldehyde.

Mechanism Insight: The oxidation of benzaldehydes by permanganate is a complex process.[8] Under neutral or slightly alkaline conditions, the permanganate ion attacks the aldehyde's carbonyl carbon. The reaction proceeds through a manganate ester intermediate which then collapses to form the carboxylate and manganese dioxide.[2] The overall stoichiometry involves two moles of permanganate for every three moles of the aldehyde.[1]

Figure 2: General workflow for Jones Oxidation.

Materials:

-

3-Methoxy-2,4-dimethylbenzaldehyde

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Acetone

-

Isopropyl alcohol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure for Preparation of Jones Reagent:

-

Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Carefully dissolve 25 g of chromium trioxide in 25 mL of concentrated sulfuric acid. [9]* Very slowly, add this solution to 75 mL of deionized water that has been cooled in an ice bath and is being stirred. [9] Oxidation Procedure:

-

Dissolve 3-Methoxy-2,4-dimethylbenzaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 0 and 10 °C.

-

Continue adding the reagent until a persistent orange-brown color is observed, indicating a slight excess of the oxidant. The solution will turn from orange-red to a greenish color as the reaction proceeds. [3]4. Once the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature.

-

Quench the reaction by adding isopropyl alcohol dropwise until the orange-brown color disappears and the solution becomes uniformly green.

-

Remove the majority of the acetone by rotary evaporation.

-

Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Methoxy-2,4-dimethylbenzoic acid.

-

The product can be further purified by recrystallization.

| Parameter | Potassium Permanganate Oxidation | Jones Oxidation |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Chromium Trioxide (CrO₃) in H₂SO₄ |

| Solvent | Acetone/Water or t-Butanol/Water | Acetone |

| Temperature | Room Temperature | 0 - 10 °C |

| Reaction Time | 1 - 3 hours | 0.5 - 2 hours |

| Work-up | Quench with NaHSO₃, filtration, acidification, extraction | Quench with isopropanol, extraction |

| Typical Yield | Good to excellent | High to excellent |

| Safety | Strong oxidizer, handle with care. [10][11] | Highly toxic, carcinogenic, corrosive. [12][13] |

Analytical Characterization

Reaction Monitoring:

-

Thin Layer Chromatography (TLC): Monitor the disappearance of the starting aldehyde and the appearance of the more polar benzoic acid product. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid to prevent streaking of the carboxylic acid.

Product Characterization:

-

Melting Point: The purified 3-Methoxy-2,4-dimethylbenzoic acid should have a sharp melting point consistent with literature values.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a carboxylic acid proton signal (typically a broad singlet above 10 ppm). The aromatic and methyl/methoxy proton signals should remain.

-

¹³C NMR: The spectrum should show the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a carboxylic acid carbonyl carbon signal (around 170-180 ppm).

-

Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Safety Considerations

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient oxidizing agent, low reaction temperature, or short reaction time. | Add more oxidizing agent, increase the temperature slightly, or prolong the reaction time. |

| Low Yield | Product loss during work-up (e.g., incomplete extraction). | Ensure complete acidification before extraction. Perform multiple extractions. |

| Side Product Formation | Over-oxidation or reaction with other functional groups. | Control the reaction temperature and the amount of oxidant. |

Safety Precautions:

-

Potassium Permanganate: A strong oxidizer that can cause fires or explosions if it comes into contact with combustible materials. [10][11]It is also harmful if swallowed and can cause skin and eye irritation. [12][14]Always wear appropriate PPE, including gloves and safety glasses. [10]Store away from organic materials and reducing agents. [11]* Jones Reagent (Chromium Trioxide): Highly toxic, carcinogenic, and corrosive. [15][12]All manipulations must be performed in a well-ventilated fume hood. Wear heavy-duty gloves, a lab coat, and chemical splash goggles. Avoid inhalation of dust or aerosols. Chromium waste must be disposed of according to institutional and environmental regulations.

Conclusion

The oxidation of 3-Methoxy-2,4-dimethylbenzaldehyde to its corresponding benzoic acid is a readily achievable transformation using either potassium permanganate or Jones reagent. The choice between these two methods will depend on the specific requirements of the synthesis, including scale, safety considerations, and available equipment. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this important synthetic step.

References

-

Adichemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

-

Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (2025, March 27). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. Retrieved from [Link]

-

ChemicalDesk.Com. (2011, November 21). Jones Oxidation (CrO3 + H2SO4). Retrieved from [Link]

-

Clean Technologies. (2026, January 7). Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. Retrieved from [Link]

-

Frontier, A. (2026). How To: Prepare Jones Reagent. University of Rochester. Retrieved from [Link]

-

IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

-

Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 5). Jones oxidation. Retrieved from [Link]

-

MDPI. (2025, July 25). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Retrieved from [Link]

-

PFW. (2025, August 8). Safe Storage and Handling of Potassium Permanganate: Industrial Best Practices. Retrieved from [Link]

-

Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Quora. (2020, April 11). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. Retrieved from [Link]

-

Penta chemicals. (2024, April 29). Potassium permanganate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

-

IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Chemistry Steps. (2025, July 29). Jones Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Banerji, J., Kótai, L., & Sharma, P. K. (2025, August 10). KINETICS AND MECHANISM OF THE OXIDATION OF SUBSTITUTED BENZALDEHYDES WITH BIS(PYRIDINE) SILVER PERMANGANATE. ResearchGate. Retrieved from [Link]

-

Banerji, K. K. (1977). Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Ding, Y., Zhao, W., & Wang, Y. (n.d.). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

ResearchGate. (2017, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. research-advances.org [research-advances.org]

- 2. quora.com [quora.com]

- 3. ChemicalDesk.Com: Jones Oxidation (CrO3 + H2SO4) [allchemist.blogspot.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 6. One moment, please... [chemistrysteps.com]

- 7. adichemistry.com [adichemistry.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. How To [chem.rochester.edu]

- 10. speediipl.com [speediipl.com]

- 11. rockchemicalsinc.com [rockchemicalsinc.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. lscollege.ac.in [lscollege.ac.in]

Troubleshooting & Optimization

improving yield of 3-Methoxy-2,4-dimethylbenzaldehyde synthesis

Technical Support Center: Yield Optimization for 3-Methoxy-2,4-dimethylbenzaldehyde

Executive Summary & Diagnostic Workflow

The Core Challenge: Synthesizing 3-Methoxy-2,4-dimethylbenzaldehyde presents a classic "sandwiched substituent" problem.[1][2] The methoxy group at C3 is sterically crowded by methyl groups at C2 and C4. This creates two primary failure points:

-

Methylation Stalling: If synthesizing from the phenol, the nucleophilic attack is hindered.

-

Regioselectivity Drift: If synthesizing via formylation of the anisole, the directing effects often favor the C6 position (less hindered) over the desired C1 position, leading to isomer mixtures.

Diagnostic Flowchart: Use this decision tree to identify your specific bottleneck before proceeding to the protocols.

Caption: Diagnostic logic flow for identifying yield loss in polysubstituted benzaldehyde synthesis.

Critical Protocol Analysis

Protocol A: Overcoming Steric Hindrance in O-Methylation

Target Audience: Users starting from 3-hydroxy-2,4-dimethylbenzaldehyde.[1][2]

The Problem: Standard Williamson ether synthesis (MeI/K₂CO₃/Acetone) often stalls at 50-60% conversion because the hydroxyl group is "sandwiched" between the C2 and C4 methyls. The potassium cation pairs too tightly with the phenoxide, and the solvent doesn't separate them enough for the crowded nucleophile to attack.

The Solution: The "Cesium Effect" & Polar Aprotic Solvents Switching to Cesium Carbonate (Cs₂CO₃) in DMF utilizes the larger cesium cation to create a "naked," more reactive phenoxide anion.

Optimized Protocol:

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |

|---|---|---|

| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) (1.5 eq) |

| Solvent | Acetone (bp 56°C) | DMF (Dimethylformamide) or DMSO |

| Reagent | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) (1.2 eq) or MeI |

| Temp | Reflux (56°C) | 60–80°C |[1][2]

Step-by-Step:

-

Dissolve 3-hydroxy-2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add Cs₂CO₃ (1.5 eq) and stir for 30 min at room temperature to form the phenoxide.

-

Add MeI or DMS (1.2 eq) dropwise. Note: DMS is often superior for sterically hindered phenols due to different transition state geometry.

-

Heat to 60°C. Monitor via TLC.

-

Critical Workup: Pour into ice water. If the product does not precipitate due to the DMF, perform an extraction with EtOAc/Hexane (1:1) to pull the organic product out, then wash 3x with water to remove DMF.

Protocol B: Regiocontrol in Formylation

Target Audience: Users synthesizing the core from 2,4-dimethylanisole.[1][2]

The Problem: Direct Vilsmeier-Haack formylation of 2,4-dimethylanisole preferentially targets the C6 position (ortho to OMe, meta to Me) rather than the sterically crowded C3 position (between substituents).

The Solution: Rieche Formylation (TiCl₄) The Rieche formylation (using Dichloromethyl methyl ether and TiCl₄) is generally more sensitive to steric crowding and can sometimes be tuned, but often the only way to guarantee the correct isomer is to block the C6 position or use a Directed Ortho Metalation (DoM) strategy.

Guidance: If you are obtaining the wrong isomer (verified by NMR coupling constants—para protons vs. meta protons), stop direct formylation . You must likely use a blocking group strategy:

-

Brominate 2,4-dimethylanisole (Goes to C6).[2]

-

Formylate ? No, C6 is blocked.

-

Alternative: Start with 2,6-dimethylanisole .[1][2] Formylation goes to C4 (Para). This gives 4-methoxy-3,5-dimethylbenzaldehyde.[1][2]

Correct Precursor Identity: To get 3-methoxy-2,4-dimethylbenzaldehyde , the most robust route is not direct formylation of an anisole.[1][2] It is the oxidation of the C1-methyl group of 1,2,4-trimethyl-3-methoxybenzene .[1][2]

-

Reagent: Cerium(IV) Ammonium Nitrate (CAN) or electrochemical oxidation.[2]

-

Why: This avoids the regioselectivity lottery of electrophilic aromatic substitution entirely.

Protocol C: Purification via Bisulfite Adducts

Target Audience: Users with crude mixtures containing unreacted starting material.[2]

The Problem: Distillation is difficult due to high boiling points and potential decomposition. Chromatography is slow for scale-up.[1][2]

The Solution: Aldehydes form water-soluble bisulfite adducts.[1][3] Non-carbonyl impurities (starting phenols/anisoles) remain in the organic layer.

Step-by-Step:

-

Dissolve crude mixture in EtOAc (or Ether).

-

Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (2-3 eq).

-

Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous phase.

-

Separate Layers:

-

Regeneration: Treat the aqueous phase/solid with Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10.

-

Extract the regenerated aldehyde into EtOAc. Dry (MgSO₄) and concentrate.[4][9]

Troubleshooting Q&A

Q: My reaction mixture turned black during the Vilsmeier reaction. What happened? A: Thermal decomposition. Electron-rich rings like dimethylanisoles are sensitive.[1][2]

-

Fix: Keep the POCl₃ addition at 0°C . Do not exceed 60°C during the heating phase. If blackening occurs, you likely polymerized the product.

Q: I am using Methyl Iodide (MeI) but the reaction stops at 70%. Adding more MeI doesn't help. A: You are likely seeing O-alkylation vs. C-alkylation competition or simply stalling due to the "salt effect."[1][2]

-

Fix: Filter off the K₂CO₃ (which is coated in KI) and add fresh base and solvent. Alternatively, switch to Dimethyl Sulfate , which is more reactive for hindered phenols and less prone to leaving-group inhibition.[2]

Q: How do I distinguish the 3-methoxy-2,4-dimethyl isomer from the 2-methoxy-3,5-dimethyl isomer by NMR? A: Look at the aromatic protons.

-

3-Methoxy-2,4-dimethyl (Target): The protons at C5 and C6 are ortho-coupled (doublets, J ≈ 8 Hz).[1][2]

-

2-Methoxy-3,5-dimethyl (Common Impurity): The protons at C4 and C6 are meta-coupled (singlets or fine doublets, J ≈ 1-2 Hz).[1][2]

-

Check: If you see two singlets in the aromatic region, you have the wrong isomer. You need two doublets.

References

-

Rieche Formylation Mechanism & Scope

- Title: "Process for the methylation of hydroxybenzene derivatives (Syringaldehyde)

-

Purification via Bisulfite Adducts

-

Vilsmeier-Haack Regioselectivity

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workup [chem.rochester.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 10. Rieche formylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 3-Methoxy-2,4-dimethylbenzaldehyde

Case ID: PUR-ALD-3M24D Subject: Recrystallization & Troubleshooting Guide for Substituted Benzaldehydes Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Context: You are attempting to purify 3-Methoxy-2,4-dimethylbenzaldehyde , a lipophilic, electron-rich aromatic aldehyde. This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Critical Challenges:

-

Oxidation Sensitivity: Like most benzaldehydes, this compound is prone to auto-oxidation in air, forming 3-methoxy-2,4-dimethylbenzoic acid . This impurity often co-crystallizes or coats the aldehyde, inhibiting crystal growth.

-

"Oiling Out": Due to the methyl and methoxy substituents disrupting crystal packing, this compound may have a low melting point (typically <80°C). It often separates as an oil droplet phase before crystallizing, trapping impurities.

-

Isomer Contamination: Synthetic routes (e.g., Vilsmeier-Haack or Rieche formylation) often produce regioisomers (e.g., 2-methoxy-4,6-dimethyl isomers) with similar solubility profiles.

Standard Operating Procedure (SOP): Recrystallization

Prerequisite: Ensure the crude material is solid. If it is a dark oil, refer to the Troubleshooting section immediately.

Phase A: Solvent System Selection

For polysubstituted benzaldehydes, empirical data suggests two primary solvent systems. Perform a test tube trial with 100 mg of sample first.

| Solvent System | Ratio (v/v) | Characteristics | Recommended For |

| Ethanol / Water | 9:1 to 7:3 | High Polarity. The classic system. Aldehyde dissolves in hot EtOH; water acts as the anti-solvent. | Removing inorganic salts or highly polar impurities. |

| Hexane / Ethyl Acetate | 10:1 to 5:1 | Low Polarity. Gentle heating required. Excellent for removing polar oxidation products (acids). | Removing benzoic acid impurities and non-polar tars. |

Phase B: The Protocol

-

Dissolution (The "Minimum" Rule):

-

Place crude solid in an Erlenmeyer flask.

-

Add the primary solvent (e.g., Ethanol or Ethyl Acetate) dropwise while heating on a hot plate/block (approx. 60°C).

-

Stop adding solvent the moment the solid dissolves.

-

Crucial Step: If using a binary system, add the anti-solvent (Water or Hexane) dropwise to the hot solution until a faint, persistent cloudiness appears. Then, add one drop of the primary solvent to clear it.

-

-

Hot Filtration (Impurity Removal):

-

If black specks or insoluble solids remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper. Do not let the solution cool during this step.

-

-

Controlled Cooling (The Critical Phase):

-

Isolation:

Troubleshooting Center

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Diagnosis: The saturation temperature of the solute is higher than its melting point in the solvent mixture.[2]

Remediation Protocol:

-

Reheat: Redissolve the oil by heating.

-

Adjust Solvent: Add slightly more of the primary (dissolving) solvent to lower the saturation temperature.

-

Seeding: Cool the solution until it is just above the temperature where oiling occurred previously. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.

-

Vigorous Stirring: Rapid stirring during the cooling phase can sometimes force the oil droplets to solidify, though this may yield smaller crystals.

Issue 2: Acid Contamination (Oxidation)

Symptom: The product smells acrid, or NMR shows a carboxylic acid proton peak (>10 ppm broad). Diagnosis: The aldehyde has oxidized to 3-methoxy-2,4-dimethylbenzoic acid. Fix:

-

Wash: Dissolve the crude aldehyde in Ethyl Acetate and wash with 10% Sodium Bicarbonate (NaHCO₃) solution. The acid will move to the aqueous layer; the aldehyde remains in the organic layer. Dry the organic layer (MgSO₄), evaporate, and then recrystallize.

Visual Workflows

Workflow A: Recrystallization Logic & Decision Tree

Figure 1: Decision matrix for the recrystallization of substituted benzaldehydes, highlighting the critical loop for managing "oiling out."

Workflow B: The "Bisulfite Rescue" (Alternative Purification)

If recrystallization fails to remove isomers, use this chemical purification method specific to aldehydes.

Figure 2: The Bisulfite Adduct method.[5] This chemically separates aldehydes from ketones, esters, and isomers by forming a temporary water-soluble (or solid precipitating) salt.

Frequently Asked Questions (FAQ)

Q1: My crystals are yellow, but the literature says "white solid." Is it pure? A: Likely not. Substituted benzaldehydes are often white, but traces of conjugated impurities or oxidation products can turn them yellow.

-

Solution: Perform a charcoal treatment .[2] Add a small amount (1-2% by weight) of activated carbon to the hot solution during the dissolution step. Stir for 5 minutes, then perform a hot filtration through Celite or fluted paper to remove the carbon before cooling.

Q2: Can I dry this compound in a standard oven? A: Risk High. Many polysubstituted benzaldehydes have melting points between 40°C and 80°C. A standard oven at 100°C will melt your product, causing it to decompose or oxidize rapidly.

-

Recommendation: Use a vacuum desiccator with P₂O₅ or a vacuum oven set strictly to <30°C.

Q3: Recrystallization is yielding <40% recovery. Where is my product? A: It is likely in the "mother liquor" (the filtrate).

-

Solubility Issue: You may have used too much solvent.[2][3] Rotovap the mother liquor down to half volume and cool again (Second Crop).

-

Solvent Choice: The compound might be too soluble in Ethanol. Try the Hexane/Ethyl Acetate system, increasing the Hexane ratio to force precipitation.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Furniss, B. S., et al. (1989). Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry (pp. 1256). Longman.

-

National Institute of Standards and Technology (NIST). 3-Methoxybenzaldehyde derivatives data. NIST Chemistry WebBook. [Link]

Sources

solving solubility issues with 3-Methoxy-2,4-dimethylbenzaldehyde

Welcome to the technical support center for 3-Methoxy-2,4-dimethylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on solubility. As a substituted aromatic aldehyde, the unique arrangement of its methoxy and dimethyl groups imparts specific physicochemical properties that can present challenges in various reaction and formulation contexts. This document provides in-depth, field-proven insights and validated protocols to ensure the successful application of this compound in your work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 3-Methoxy-2,4-dimethylbenzaldehyde?

While specific experimental data for 3-Methoxy-2,4-dimethylbenzaldehyde is not extensively published, we can infer its properties with high confidence by analyzing its structural analogues: 2,4-dimethylbenzaldehyde and 3-methoxybenzaldehyde. The structure combines an aromatic aldehyde with electron-donating methyl and methoxy groups, which governs its polarity and solubility profile.

It is expected to be a colorless to pale yellow liquid at room temperature.[1] The presence of the polar carbonyl (C=O) and ether (C-O-C) functionalities, contrasted with the nonpolar benzene ring and methyl groups, places it in the category of a moderately polar organic compound. Its water solubility is predicted to be very low, a common characteristic of benzaldehyde derivatives.[2][3]

| Property | Predicted Value / Characteristic | Rationale / Source |

| Appearance | Colorless to pale yellow liquid | Based on analogues like 2,4-dimethylbenzaldehyde and 3-methoxybenzaldehyde.[1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 g/mol | - |

| Boiling Point | > 200 °C (at atm. pressure) | Higher than analogues due to increased molecular weight. |

| Water Solubility | Insoluble / Very low | Aromatic aldehydes are generally insoluble in water.[3][4] |

| Organic Solvent Solubility | High | Expected to be soluble in a wide range of common organic solvents.[2][3] |

Q2: In which solvents is 3-Methoxy-2,4-dimethylbenzaldehyde most likely to be soluble?

Based on the principle of "like dissolves like," 3-Methoxy-2,4-dimethylbenzaldehyde is expected to be readily soluble in a variety of common organic solvents. The methoxy and dimethyl groups contribute to its solubility in both polar aprotic and non-polar solvents.[5]

Recommended Solvents for Initial Trials:

-

Halogenated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Alcohols: Ethanol, Methanol, Isopropanol (IPA)

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)

It will be virtually insoluble in aqueous solutions without modification.[4]

Q3: Why is 3-Methoxy-2,4-dimethylbenzaldehyde poorly soluble in water?

The poor aqueous solubility is a direct result of its molecular structure. The molecule is dominated by the large, nonpolar aromatic ring and two methyl groups. While the methoxy and aldehyde groups can participate in hydrogen bonding as acceptors, they do not provide sufficient hydrophilicity to overcome the hydrophobic nature of the bulk of the molecule. For dissolution in water to occur, the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new bonds with the solute.[5]

Troubleshooting Guide: Solving Solubility Issues

This section addresses common problems encountered when 3-Methoxy-2,4-dimethylbenzaldehyde fails to dissolve adequately in a chosen solvent system.

Caption: Troubleshooting workflow for solubility issues.

Q4: My 3-Methoxy-2,4-dimethylbenzaldehyde is not dissolving, even in a recommended organic solvent. What are my next steps?

Causality: This issue often arises from either using a suboptimal solvent for your specific concentration or insufficient energy to overcome the solute-solute interactions. The polarity of your reaction mixture or final formulation might also be unsuitable.

Troubleshooting Steps:

-

Confirm Purity: Impurities can significantly alter solubility. Ensure your starting material is of high purity.

-

Increase Solvent Volume: The simplest first step is to decrease the concentration by adding more solvent.

-

Apply Gentle Heat: Warming the mixture to 30-50°C can often provide the necessary energy to facilitate dissolution. Aromatic aldehydes are generally thermally stable, but prolonged heating at high temperatures should be avoided to prevent potential side reactions or degradation.[5]

-

Use Sonication: An ultrasonic bath is an excellent method for breaking down solid aggregates and enhancing solvation without significant heating.

-

Re-evaluate Your Solvent: If the above steps fail, your chosen solvent may be a poor match. Refer to the solvent screening protocol below. A common mistake is using a solvent that is too non-polar (like hexane) or too polar. A solvent like THF or Acetone is often a good starting point.[5]

Q5: Can I use a solvent mixture or a "co-solvent" to improve solubility?

Causality: Absolutely. A co-solvent system is a powerful technique used when a single solvent does not provide the ideal polarity profile. By mixing two miscible solvents, you can fine-tune the dielectric constant of the medium to perfectly match the solute. For example, if your compound is poorly soluble in a non-polar solvent like toluene but your reaction requires it, adding a small amount of a more polar solvent like THF or DMF can dramatically increase solubility.[6]

Best Practices:

-

Start by fully dissolving the compound in a small volume of a "good" solvent (e.g., DCM, acetone).

-

Slowly add this concentrated solution to the "poor" bulk solvent while stirring vigorously. This prevents the compound from "oiling out" or precipitating.

-

Refer to Protocol 2 for a detailed methodology.

Q6: I'm developing a formulation for oral delivery and facing solubility issues. What advanced strategies can I explore?

Causality: For pharmaceutical applications, especially oral formulations, aqueous solubility is a major hurdle for aromatic aldehydes.[7] Standard organic solvents are often not viable.

Advanced Strategies:

-

Solid Dispersions: This technique involves dispersing the hydrophobic compound in a hydrophilic carrier at the molecular level. This increases the surface area and improves the dissolution rate.[7]

-

Carriers: Common choices include 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or polymers like polyvinylpyrrolidone (PVP).

-

Method: The solid dispersion is typically prepared using a solvent evaporation technique.[7]

-

-

Micellar Solutions: Using surfactants like d-α-tocopherol polyethylene glycol 1000 succinate (TPGS) can create aqueous micelle solutions that encapsulate the hydrophobic drug, significantly enhancing its apparent water solubility.[7]

These are advanced formulation techniques and require specialized expertise in pharmaceutical sciences.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a logical workflow for identifying an optimal solvent for 3-Methoxy-2,4-dimethylbenzaldehyde.

Caption: Workflow for systematic solvent screening.

Methodology:

-

Preparation: Dispense a small, known amount (e.g., 10 mg) of 3-Methoxy-2,4-dimethylbenzaldehyde into several small vials.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetone, Ethanol, Acetonitrile).

-

Initial Test: Add a measured volume of solvent (e.g., 0.2 mL, for an initial concentration of 50 mg/mL) to each vial.

-

Agitation: Vortex each vial vigorously for 1-2 minutes at room temperature.

-

Observation: Record the results. A clear solution indicates good solubility. Cloudiness, undissolved solid, or an oily layer indicates partial or poor solubility.

-

Energy Input: For vials that did not yield a clear solution, gently warm them in a water bath to ~40°C and vortex again. Observe any changes.

Protocol 2: Using a Co-Solvent System for a Reaction

This protocol details how to introduce the compound into a reaction where it is poorly soluble in the primary bulk solvent.

Scenario: Dissolving 3-Methoxy-2,4-dimethylbenzaldehyde for a reaction in Toluene, where it has limited solubility. Acetone is identified as a good co-solvent.

-

Pre-dissolution: In a separate, small vessel, dissolve the required mass of 3-Methoxy-2,4-dimethylbenzaldehyde in the minimum amount of Acetone needed to form a clear, concentrated solution.

-

Prepare Reaction Vessel: Add the bulk solvent (Toluene) and any other reagents that are soluble in it to the main reaction vessel. Begin vigorous stirring.

-

Slow Addition: Using a syringe or dropping funnel, add the concentrated Acetone solution of the aldehyde dropwise to the stirring Toluene mixture.

-

Observation: The aldehyde should remain in solution as it is dispersed in the bulk solvent. If cloudiness appears, it may indicate that the proportion of co-solvent is too low. A slight increase in the reaction temperature can also help maintain solubility during addition.

This method prevents localized high concentrations of the aldehyde in the poor solvent, which is the primary cause of precipitation or "oiling out."

References

- Vertex AI Search, based on a synthesis of information from multiple sources on rel

- Al-Awwad, K., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals.

- ChemicalBook. (2026). 3-Methoxybenzaldehyde.

- PubChem. (2025). 3-Methoxy-2-methylbenzaldehyde | C9H10O2.

- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864).

- U.S. Environmental Protection Agency (EPA). (2025). 3,5-Dimethyl-4-Methoxybenzaldehyde Properties.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0).

- RSIS International. (n.d.). ms_1766852416_9102.docx.

- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.

- The Good Scents Company. (n.d.). 2,4-dimethyl benzaldehyde, 15764-16-6.

- ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.

- ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?.

- ResearchGate. (2013).

- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025).

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- University of Rochester. (n.d.). Solvents and Polarity.

- COMMON SOLVENT PROPERTIES. (n.d.).

- MITSUBISHI Gas Chemical Europe GmbH. (n.d.).

- ResearchGate. (2016). (PDF) 3,4-Dimethoxybenzaldehyde.

- PubChem. (2025). 2,4-Dimethylbenzaldehyde | C9H10O.

- Alarcón-Matus, J., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.

- Chemos GmbH & Co. KG. (n.d.).

- Chegg. (2021). Question: For the reaction of 3,4-dimethoxybenzaldehyde and 1-indanone to form 2-(3 4-dimethoxybenzylidene).

Sources

- 1. 2,4-dimethyl benzaldehyde, 15764-16-6 [thegoodscentscompany.com]

- 2. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]

- 3. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. rsisinternational.org [rsisinternational.org]

- 6. researchgate.net [researchgate.net]

- 7. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

distinguishing 3-Methoxy-2,4-dimethylbenzaldehyde from regioisomers

Technical Support Center: Isomer Differentiation

A-TS-001: Distinguishing 3-Methoxy-2,4-dimethylbenzaldehyde from its Regioisomers

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in unambiguously distinguishing 3-Methoxy-2,4-dimethylbenzaldehyde from its regioisomers. Incorrect isomer identification can lead to significant setbacks in research and development, impacting everything from reaction yield optimization to the biological activity of a final compound. This document is structured to address specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of benzaldehyde isomers. What is the most definitive single technique to identify 3-Methoxy-2,4-dimethylbenzaldehyde?

A1: For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy , specifically a combination of ¹H NMR and ¹³C NMR, is the most powerful and conclusive technique. While other methods like GC-MS or IR spectroscopy are excellent for providing supporting evidence and assessing purity, NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous isomer identification. The unique substitution pattern of 3-Methoxy-2,4-dimethylbenzaldehyde results in a distinct set of chemical shifts and coupling patterns for its aromatic protons and carbon atoms that serve as a unique fingerprint.

Q2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve this and confirm the substitution pattern?

A2: Overlapping aromatic signals are a common challenge when dealing with substituted benzaldehydes. Here are several strategies to overcome this:

-

Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and likely resolve the overlap.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping you trace the connectivity within the aromatic ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly useful for distinguishing between regioisomers. It identifies protons that are close in space. For 3-Methoxy-2,4-dimethylbenzaldehyde, you would expect to see a NOE correlation between the methoxy protons and the methyl protons at the 2-position, as well as between the methyl protons at the 2-position and the aldehyde proton.

-

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the final structure.[1]

-

Q3: Can Infrared (IR) Spectroscopy be used to differentiate these isomers?

A3: While IR spectroscopy is excellent for identifying functional groups, it is generally not sufficient on its own to definitively distinguish between regioisomers of methoxy-dimethylbenzaldehydes. All isomers will show characteristic peaks for:

-

C=O stretch (aldehyde): ~1680-1700 cm⁻¹

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹

-

C-O stretch (methoxy): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

The primary utility of IR in this context is to confirm the presence of the key functional groups and to serve as a fingerprint for a known, pure standard. The subtle shifts in wavenumber due to the different substitution patterns are often too small to be reliable for de novo identification without a reference spectrum.[2][3][4][5]

Troubleshooting Guides

Issue 1: Ambiguous Gas Chromatography (GC) Co-elution

Scenario: You are running a GC or GC-MS analysis, and you suspect that your peak of interest for 3-Methoxy-2,4-dimethylbenzaldehyde is co-eluting with another regioisomer, leading to inaccurate quantification and ambiguous mass spectra.

Troubleshooting Steps:

-

Method Optimization:

-

Temperature Program: The most effective first step is to modify your temperature program. A slower ramp rate (e.g., 2-5 °C/min) can often improve the separation of closely eluting isomers.[6]

-

Column Selection: If you are using a standard non-polar column (like a DB-5 or HP-5ms), consider switching to a more polar column (e.g., a DB-624 or a wax column). The different stationary phase will interact differently with the isomers, altering their elution order and potentially resolving the co-elution.[6]

-

-

Verify with a Standard: If you have a pure, confirmed standard of 3-Methoxy-2,4-dimethylbenzaldehyde, run it under the same conditions to confirm its retention time.

-

Mass Spectrometry Analysis: Even with co-elution, careful analysis of the mass spectrum can provide clues. While many regioisomers will share major fragment ions, the relative intensities of these ions may differ. Look for subtle differences in the fragmentation pattern compared to a known standard.[7][8]

Issue 2: Interpreting ¹H NMR Data for Isomer Confirmation

Scenario: You have obtained a ¹H NMR spectrum of your sample, but you are unsure how to assign the peaks to confirm the structure of 3-Methoxy-2,4-dimethylbenzaldehyde versus other possibilities like 2-methoxy-3,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzaldehyde.

Analytical Workflow:

-

Identify Key Signals: First, locate the characteristic signals:

-

Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Methyl protons (-CH₃): Two singlets, typically between δ 2.0-2.6 ppm.

-

Aromatic protons (Ar-H): Signals between δ 6.5-8.0 ppm.

-

-

Analyze the Aromatic Region: The splitting pattern and chemical shifts of the aromatic protons are key to differentiation.

-

For 3-Methoxy-2,4-dimethylbenzaldehyde , you expect to see two singlets in the aromatic region, corresponding to the protons at C5 and C6. These protons are not adjacent to any other protons.

-

For other isomers, you would expect to see doublet or triplet patterns due to proton-proton coupling. For example, 2,4-dimethoxy-3-methylbenzaldehyde would show two doublets.[9]

-

-

Use Nuclear Overhauser Effect (NOE) for Confirmation: A 2D NOESY or 1D NOE experiment provides spatial relationships.

-

Expected NOEs for 3-Methoxy-2,4-dimethylbenzaldehyde:

-

Irradiation of the methoxy signal should show an enhancement of the methyl signal at C2.

-

Irradiation of the aldehyde proton should show an enhancement of the methyl signal at C2.

-

Irradiation of the methyl signal at C4 should show an enhancement of the aromatic proton at C5.

-

-

Comparative Data Tables

The following table summarizes expected ¹H NMR chemical shifts for 3-Methoxy-2,4-dimethylbenzaldehyde and a potential regioisomer. Note that actual values can vary slightly based on the solvent and concentration.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

| Compound | Aldehyde-H (δ ppm) | Aromatic-H (δ ppm) | Methoxy-H (δ ppm) | Methyl-H (δ ppm) |

| 3-Methoxy-2,4-dimethylbenzaldehyde | ~10.17 | ~7.66 (s, 1H), ~7.03 (s, 1H) | ~3.85 | ~2.60 (s, 3H), ~2.35 (s, 3H) |

| 2,4-Dimethylbenzaldehyde[10] | 10.17 | 7.66 (d), 7.13 (s), 7.03 (d) | N/A | 2.60 (s), 2.35 (s) |

| 4-Methylbenzaldehyde[11] | 9.96 | 7.77 (d), 7.33 (d) | N/A | 2.44 (s) |

Data is representative and should be used as a guide. Confirmation with an authentic standard is recommended.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC)

-

System: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: Agilent DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Split mode (50:1), temperature 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 5°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

Detector (FID): 280°C.

-

Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of dichloromethane or ethyl acetate. Inject 1 µL.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

System: 400 MHz (or higher) NMR spectrometer.

-